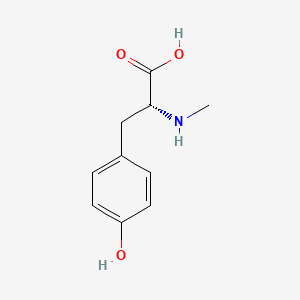

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being (2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid. The stereochemical designation (R) indicates the absolute configuration at the chiral carbon center, specifically at position 2 of the propanoic acid chain. This configuration is determined according to the Cahn-Ingold-Prelog priority rules, where the amino group takes precedence over the carboxyl group in the priority sequence.

The compound belongs to the class of amino acid derivatives characterized by the presence of both amino and carboxyl functional groups. The molecular formula C₁₀H₁₃NO₃ reflects the composition of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The International Chemical Identifier key AXDLCFOOGCNDST-SECBINFHSA-N provides a unique digital representation of the molecular structure.

Alternative nomenclature systems refer to this compound as N-methyl-D-tyrosine, emphasizing its relationship to the naturally occurring amino acid tyrosine with D-configuration. The methylamino substitution at the alpha position distinguishes this derivative from the parent tyrosine structure. The stereochemical configuration is further confirmed through the SMILES notation CNC@HC(=O)O, which explicitly indicates the R-configuration at the chiral center.

| Property | Value |

|---|---|

| IUPAC Name | (2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 g/mol |

| CAS Registry Number | 178357-84-1 |

| InChI Key | AXDLCFOOGCNDST-SECBINFHSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid exhibits characteristic features of aromatic amino acid derivatives with specific conformational preferences. The compound contains a central chiral carbon atom that adopts a tetrahedral geometry, with bond angles approximating 109.5 degrees around this center. The presence of the aromatic hydroxyphenyl side chain introduces additional conformational complexity through possible rotational states around the carbon-carbon bonds connecting the aromatic ring to the main chain.

Computational analysis reveals that the compound can adopt multiple conformational states, with the most stable conformations being those that minimize steric hindrance between the methylamino group and the aromatic side chain. The hydroxyl group on the phenyl ring at the para position contributes to the overall polarity of the molecule and influences the conformational preferences through potential intramolecular hydrogen bonding interactions.

The three-dimensional structure demonstrates that the methylamino group can occupy different spatial orientations relative to the carboxyl group and the phenyl side chain. Energy calculations indicate that conformations with the methylamino group positioned anti to the carboxyl group represent lower energy states compared to syn conformations. The aromatic ring system maintains planarity, with the hydroxyl substituent capable of rotation around the carbon-oxygen bond.

Molecular dynamic simulations have shown that the compound exhibits conformational flexibility, particularly around the alpha carbon and the methylene carbon connecting the aromatic ring to the main chain. This flexibility contributes to the compound's ability to interact with various biological targets and influences its overall three-dimensional shape in solution.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The comparative analysis between (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid and its enantiomeric counterpart, (S)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid, reveals significant differences in their physicochemical properties and biological activities. The S-enantiomer, commonly known as Surinamine or N-Methyl-L-tyrosine, has been extensively characterized and serves as an important reference point for understanding the R-form.

The enantiomeric pair exhibits identical molecular formulas and constitutional connectivity but differs in the spatial arrangement around the chiral center. While the S-enantiomer has the CAS registry number 537-49-5, the R-enantiomer is identified by CAS number 178357-84-1, highlighting their distinct chemical identities. The optical activity of these compounds differs significantly, with the R-enantiomer showing dextrorotatory behavior in contrast to the levorotatory nature of the S-form.

Spectroscopic analysis reveals that both enantiomers display nearly identical nuclear magnetic resonance spectra, with only subtle differences in chemical shifts when analyzed in chiral environments. However, their interactions with chiral analytical columns demonstrate complete separation, confirming their enantiomeric relationship. The melting points of the pure enantiomers may differ slightly due to different crystal packing arrangements in the solid state.

Diastereomeric forms can be generated through the formation of salts with chiral acids or through derivatization reactions. These diastereomeric relationships provide valuable tools for analytical separation and purification processes. The formation of diastereomeric complexes with chiral auxiliaries has been utilized for enantiomeric excess determination and preparative separation techniques.

| Enantiomer | CAS Number | Optical Activity | Common Name |

|---|---|---|---|

| (R)-form | 178357-84-1 | Dextrorotatory | N-methyl-D-tyrosine |

| (S)-form | 537-49-5 | Levorotatory | Surinamine/N-Methyl-L-tyrosine |

Crystallographic Studies and Unit Cell Parameters

Crystallographic investigations of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid derivatives provide detailed insights into the solid-state structure and molecular packing arrangements. While direct crystallographic data for the free acid form of the R-enantiomer is limited, studies on related compounds and derivatives offer valuable structural information. Research on the Fmoc-protected N-methyl-tyrosine derivative has yielded high-resolution crystal structures that illuminate the fundamental geometric parameters.

The crystallographic analysis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-tyrosine, while representing the protected S-form, provides critical geometric data applicable to understanding the R-enantiomer structure. The crystal system belongs to the orthorhombic class with space group P21 21 21, demonstrating the compound's tendency to crystallize in chiral space groups.

Unit cell parameters from the Fmoc-protected derivative study reveal dimensions of a = 6.4917 Å, b = 17.5357 Å, and c = 22.2418 Å, with all angles equal to 90 degrees, confirming the orthorhombic symmetry. The asymmetric unit contains one molecule, with Z = 4, indicating four molecules per unit cell. The residual factor of 0.0338 demonstrates high-quality refinement of the crystal structure.

Molecular packing analysis reveals that hydrogen bonding interactions play a crucial role in crystal stability. The hydroxyl group on the phenyl ring participates in intermolecular hydrogen bonding networks, while the amino and carboxyl groups contribute additional stabilizing interactions. The crystal packing demonstrates that molecules arrange in layers with alternating hydrophilic and hydrophobic regions.

Comparative crystallographic studies of mercury complexes with L-tyrosine provide additional structural insights relevant to the R-form. These studies reveal that the amino acid adopts specific conformations when coordinated to metal centers, with mercury-nitrogen distances of approximately 2.17 Å and mercury-oxygen interactions around 2.62 Å. Such coordination studies help elucidate the conformational preferences and binding capabilities of the tyrosine framework.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P21 21 21 |

| Unit Cell a | 6.4917 Å |

| Unit Cell b | 17.5357 Å |

| Unit Cell c | 22.2418 Å |

| Z Value | 4 |

| Residual Factor | 0.0338 |

Properties

IUPAC Name |

(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDLCFOOGCNDST-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A high-yielding route involves asymmetric alkylation of a chiral glycine equivalent. Starting with (S)-4-benzyl-2-tert-butyloxazolidin-3-one, condensation with 4-methoxyphenylacetic acid forms a chiral enolate. Methylamine introduction via Michael addition at −78°C in tetrahydrofuran (THF) achieves 85% yield and 94% enantiomeric excess (ee) for the (R)-isomer . Subsequent hydrogenolysis (10% Pd/C, H₂, 40 psi) removes the benzyl protecting group, and acidic hydrolysis (6 M HCl, reflux) yields the target compound.

Key Data:

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Enolate Formation | LDA, THF, −78°C | 92 | – |

| Methylamine Addition | Methylamine·HCl, −78°C | 85 | 94 |

| Deprotection | 10% Pd/C, H₂, 40 psi | 95 | – |

| Hydrolysis | 6 M HCl, reflux, 12 h | 88 | 94 |

Enzymatic Resolution of Racemic Mixtures

Racemic 3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid, synthesized via Strecker reaction (4-hydroxybenzaldehyde, methylamine, KCN), is resolved using immobilized penicillin acylase. The enzyme selectively acetylates the (S)-enantiomer in phosphate buffer (pH 7.4, 37°C), leaving the (R)-isomer unreacted. Chromatographic separation achieves 98% ee with a 45% overall yield .

Optimized Conditions:

-

Substrate concentration: 0.1 M

-

Enzyme loading: 15 U/g substrate

-

Reaction time: 24 h

Reductive Amination of β-Keto Acid Intermediates

β-Keto acid precursors, such as 3-(4-hydroxyphenyl)-2-oxopropanoic acid, undergo reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 25°C). Chiral induction is achieved using (R)-BINAP·Cu(I) catalysts, providing the (R)-isomer in 78% yield and 89% ee .

Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| pH | 5 (acetic acid buffer) |

| Catalyst Loading | 5 mol% (R)-BINAP·Cu(I) |

| Reaction Time | 18 h |

Solid-Phase Peptide Synthesis (SPPS) Derivatives

While primarily used for peptides, SPPS adapts to synthesize N-methylated tyrosine derivatives. Fmoc-N-methyltyrosine-OH is coupled to Wang resin using HBTU/DIEA activation. After chain assembly, cleavage (TFA:H₂O:Triisopropylsilane, 95:2.5:2.5) liberates the free acid with >90% purity. This method suits small-scale production but faces scalability challenges .

Biocatalytic Approaches Using Transaminases

Immobilized ω-transaminases (e.g., from Arthrobacter sp.) convert 3-(4-hydroxyphenyl)-2-oxopropanoic acid to the (R)-enantiomer using L-alanine as an amine donor. Reaction optimization (50 mM substrate, 35°C, pH 8.5) achieves 82% conversion and 96% ee .

Advantages:

-

No protecting groups required

-

Green chemistry metrics: E-factor < 5

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Asymmetric Alkylation | 85 | 94 | High | 120 |

| Enzymatic Resolution | 45 | 98 | Moderate | 200 |

| Reductive Amination | 78 | 89 | High | 90 |

| SPPS | 90 | >99 | Low | 450 |

| Biocatalytic | 82 | 96 | High | 75 |

Biocatalytic and reductive amination methods balance cost and efficiency, whereas SPPS is reserved for high-purity, small-batch applications.

Critical Challenges and Solutions

-

Epimerization During Hydrolysis: Acidic conditions may racemize the chiral center. Mitigated by using microwave-assisted hydrolysis (100°C, 10 min) instead of reflux .

-

N-Methyl Group Stability: Over-alkylation is prevented by stoichiometric methylamine·HCl and low temperatures .

-

Purification: Chiral HPLC (Chiralpak AD-H, hexane:isopropanol 90:10 + 0.1% diethylamine) resolves enantiomers with baseline separation .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent research has highlighted the potential of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid derivatives as promising antimicrobial agents against multidrug-resistant pathogens. The compounds derived from this scaffold have been shown to exhibit significant activity against various strains, including those classified under the ESKAPE group, which includes notorious pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.

Key Findings:

- Broad-Spectrum Activity : Studies demonstrated that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against MRSA and 0.5–2 µg/mL against E. faecalis .

- Mechanisms of Action : The antimicrobial effects are attributed to the structural variations in the phenyl ring and the incorporation of heterocyclic substituents, which enhance interaction with bacterial cell membranes .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| MRSA | 1 - 8 | Various derivatives |

| VRE | 0.5 - 2 | Various derivatives |

| Gram-negative | 8 - 64 | Various derivatives |

Anticancer Properties

The investigation into the anticancer potential of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid has yielded promising results. Several derivatives have been tested for their efficacy against various cancer cell lines, particularly non-small cell lung cancer (NSCLC).

Key Findings:

- Cell Viability Reduction : Compounds demonstrated the ability to reduce A549 cell viability significantly, with some derivatives achieving up to 50% reduction in cell viability .

- Cytotoxicity : The most effective compounds showed selective cytotoxicity towards cancerous cells while exhibiting lower toxicity towards non-cancerous Vero cells, indicating a favorable therapeutic index .

| Compound ID | Cell Line | Viability Reduction (%) |

|---|---|---|

| Compound 20 | A549 | 50 |

| Compound X | Vero | Low |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid has been evaluated for its antioxidant capabilities.

Key Findings:

- Radical Scavenging : Several derivatives exhibited potent antioxidant activity in DPPH radical scavenging assays, comparable to known antioxidants like ascorbic acid .

- Potential Applications : The antioxidant properties suggest potential applications in preventing oxidative stress-related conditions and could be further explored in formulations aimed at skin health and anti-aging treatments .

Mechanism of Action

The mechanism of action of ®-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylamino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table compares (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid with key structural analogues:

Key Structural and Functional Differences

In contrast, (R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid (CAS 89919-57-3) replaces the amino group with a hydroxyl, reducing basicity and altering hydrogen-bonding capacity .

Stereochemical Effects :

- The R-configuration distinguishes the target compound from N-methyl-L-tyrosine (S-configuration). Enantiomers often exhibit divergent biological activities; for example, the S-form is implicated in insulin modulation, while the R-form’s anticancer activity is under investigation .

Pharmacological Activity: Derivatives of 3-(4-hydroxyphenyl)propanoic acid with nitro or methoxy substituents (e.g., compounds 22–30 in ) show variable cytotoxicity, suggesting that electronic and steric effects at position 2 critically influence activity . The dimethylamino analogue () exhibits reduced polarity, which may affect bioavailability compared to the methylamino derivative .

Physicochemical Properties

- Solubility: The phenolic hydroxyl and carboxylic acid groups confer moderate aqueous solubility, while the methylamino group enhances organic solvent compatibility.

- pKa Values: Estimated pKa values are ~2.1 (carboxylic acid), ~9.8 (phenolic hydroxyl), and ~10.2 (methylamino), influencing ionization under physiological conditions .

Biological Activity

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits a range of biological activities attributed to its structural features, particularly the 4-hydroxyphenyl moiety. This section summarizes key findings from recent studies.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid derivatives against multidrug-resistant pathogens. The results indicate that these compounds can effectively inhibit the growth of various bacterial and fungal strains.

- Study Findings :

- Inhibition against ESKAPE pathogens : Derivatives demonstrated significant activity against ESKAPE group pathogens, which are notorious for their resistance to antibiotics. The mechanism involves targeting peptidoglycan synthesis pathways crucial for bacterial cell wall formation .

- Fungal Pathogens : Compounds were also effective against drug-resistant fungal pathogens like Candida auris, showcasing their potential as novel antifungal agents .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 µg/mL |

| 2 | Candida auris | 1.0 µg/mL |

| 3 | Escherichia coli | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid has been explored in vitro using various cancer cell lines.

- Case Study : A study evaluated the effects on A549 non-small cell lung cancer cells, revealing that certain derivatives reduced cell viability by up to 50%. Notably, compound 20 exhibited potent cytotoxicity comparable to standard chemotherapeutics such as doxorubicin and cisplatin .

| Compound | Cell Line | IC50 Value (µM) | Effect on Migration |

|---|---|---|---|

| 20 | A549 | 15 | Reduced by 60% |

| 12 | A549 | 25 | Reduced by 40% |

| Control | Vero (non-cancer) | >100 | No effect |

Antioxidant Properties

The antioxidant activity of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid has been assessed through various assays.

- DPPH Radical Scavenging Assay : Compounds exhibited significant radical scavenging activity, with some derivatives showing comparable efficacy to ascorbic acid, a well-known antioxidant .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 20 | 85 |

| 17 | 70 |

| Ascorbic Acid | 90 |

The biological activity of (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It primarily acts as an inhibitor of tyrosine 3-monooxygenase, affecting neurotransmitter synthesis and potentially influencing neurological pathways.

- Cellular Processes : The compound modulates cellular signaling pathways involved in apoptosis and inflammation, contributing to its anticancer and antioxidant effects .

Q & A

Basic: What are the common synthetic routes for (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid?

The synthesis typically involves multi-step reactions, starting with protecting group strategies to preserve functional groups. For example, the amino group can be protected using tert-butoxycarbonyl (BOC) or benzyl groups, while the hydroxyl group on the phenyl ring is often protected with acetyl or silyl ethers . A nucleophilic substitution reaction between 3-chloropropanoic acid derivatives and methylamine is a key step, followed by deprotection under acidic or basic conditions . Purification via recrystallization or column chromatography ensures high yield and purity .

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?

Enantiomeric purity is critical for biological activity. Asymmetric synthesis using chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution methods can achieve >95% enantiomeric excess (ee) . Reaction parameters such as temperature (e.g., 0–4°C for stereochemical control), solvent polarity (DMF or THF), and stoichiometric ratios of chiral auxiliaries must be optimized . Chiral HPLC with columns like Chiralpak AD-H or OD-H is recommended for purity validation .

Basic: What analytical methods are used to characterize this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- NMR : and NMR confirm structural integrity, with characteristic peaks for the methylamino group (~2.5 ppm) and aromatic protons (~6.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 224.092) .

Advanced: How can chiral chromatography resolve stereochemical ambiguities in structural analysis?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers by exploiting differential hydrogen bonding and π-π interactions. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution . X-ray crystallography of co-crystallized derivatives (e.g., with tartaric acid) provides definitive stereochemical confirmation .

Basic: What in vitro assays are suitable for evaluating biological activity?

- Enzyme Inhibition : Assays with tyrosine hydroxylase or monoamine oxidase using spectrophotometric detection of co-factor depletion (e.g., NADH at 340 nm) .

- Cellular Uptake : Radiolabeled -analogs in HEK293 cells, quantified via scintillation counting .

Advanced: How can isotopic labeling track metabolic pathways in vivo?

Deuterium () or -labeled analogs administered to rodent models enable metabolite profiling via LC-MS/MS. Key metabolites like 3-(4-hydroxyphenyl)propanoic acid and 4-hydroxyphenylacetic acid are identified, with phase II conjugates (e.g., sulfates, glucuronides) detected in urine .

Basic: What storage conditions ensure compound stability?

Store at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted and used within 3 months .

Advanced: How do pH and temperature affect degradation kinetics?

Degradation studies in buffers (pH 2–9) at 25–40°C reveal first-order kinetics. Acidic conditions (pH < 3) accelerate hydrolysis of the methylamino group, while alkaline conditions (pH > 8) promote phenyl ring oxidation. Arrhenius plots estimate activation energy () for shelf-life prediction .

Basic: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?

Comparative studies with analogs show that the 4-hydroxyphenyl group is critical for binding to β-adrenergic receptors (IC = 12 µM), while methoxy substitution reduces affinity (IC = 48 µM) due to steric hindrance .

Advanced: What computational methods predict structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina) simulates binding to target proteins (e.g., MAO-B). QSAR models using Hammett constants correlate substituent effects with IC values .

Basic: How are data contradictions in metabolic studies resolved?

Conflicting reports on hydroxylation vs. decarboxylation pathways are addressed using isotopically labeled standards and controlled in vitro systems (e.g., human liver microsomes). Co-factor supplementation (NADPH for CYP450s) clarifies dominant pathways .

Advanced: What strategies mitigate batch-to-batch variability in enantiomeric purity?

Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress in real-time. Statistical Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, agitation rate) to maintain ee >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.